molecular formula C16H12O7 B12560876 5,6,7,8-Tetrahydroxy-4'-methoxyflavone CAS No. 149048-07-7

5,6,7,8-Tetrahydroxy-4'-methoxyflavone

Cat. No.: B12560876
CAS No.: 149048-07-7
M. Wt: 316.26 g/mol
InChI Key: UQSWLRUEVFEAAT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroxy-4’-methoxyflavone is a flavonoid compound known for its antioxidant properties. Flavonoids are a group of plant secondary metabolites with multiple biological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is characterized by its four hydroxyl groups and one methoxy group, which contribute to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroxy-4’-methoxyflavone typically involves multiple steps. One common method starts with chrysin, a simple and commercially available flavone. The synthetic procedures are as follows :

    Bromination: Chrysin is directly halogenated by bromination to form 6,8-dibromochrysin in 93% yield.

    Methanolysis: The methanolysis of 6,8-dibromochrysin promoted by the system MeO–/CuBr gives 5,7-dihydroxy-6,8-dimethoxyflavone in 85% yield.

    Demethylation: The final step involves the demethylation reaction of 5,7-dihydroxy-6,8-dimethoxyflavone with BBr3 in anhydrous CH2Cl2, resulting in 5,6,7,8-Tetrahydroxy-4’-methoxyflavone in 83% yield.

Industrial Production Methods

Industrial production methods for 5,6,7,8-Tetrahydroxy-4’-methoxyflavone are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroxy-4’-methoxyflavone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydro derivatives of the flavonoid.

    Substitution: Methylated or acetylated flavonoid derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroxy-4’-methoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroxy-4’-methoxyflavone involves its ability to scavenge free radicals and chelate metal ions. The compound exerts its effects through the following pathways:

Properties

IUPAC Name

5,6,7,8-tetrahydroxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-8-4-2-7(3-5-8)10-6-9(17)11-12(18)13(19)14(20)15(21)16(11)23-10/h2-6,18-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSWLRUEVFEAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616048
Record name 5,6,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149048-07-7
Record name 5,6,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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